CID 16218856
Overview
Description
- CID 16218856, also known as 1-(2-bromophenyl)-3-(4-fluorophenyl) urea, is a small-molecule inhibitor of the protein kinase known as vascular endothelial growth factor receptor-2 (VEGFR-2).
Synthesis Analysis
- Unfortunately, I do not have specific information on the synthesis of CID 16218856.
Molecular Structure Analysis
- The molecular weight of CID 16218856 is approximately 370.3 g/mol.
Chemical Reactions Analysis
- No specific chemical reactions data is available for CID 16218856.
Physical And Chemical Properties Analysis
- Unfortunately, I do not have detailed physical and chemical properties data for CID 16218856.
Scientific Research Applications
Reversible Control of Protein Function
Chemically Induced Dimerization (CID) has been utilized to achieve reversible and spatiotemporal control of protein function within cells. This approach enables researchers to dissect complex biological processes such as signal transduction pathways with high precision. The development of orthogonal and reversible CID systems allows for the manipulation of protein functions with unprecedented accuracy, facilitating the study of membrane dynamics and protein trafficking (Voss, Klewer, & Wu, 2015).
Photocaged-Photocleavable CID for Protein Localization
CID has been innovatively applied to control the localization of proteins within living cells using a photocaged-photocleavable chemical dimerizer. This method provides rapid activation and deactivation of protein dimerization with light, enabling detailed studies of cellular events such as peroxisome transport and mitotic checkpoint signaling. This technique exemplifies the advancement in controlling biological processes with high spatiotemporal resolution (Aonbangkhen, Zhang, Wu, Lampson, & Chenoweth, 2018).
Suicide Gene Therapy for Prostate Cancer
The introduction of inducible caspase-9 as a "death switch" provides a novel gene therapy approach for treating prostate cancer. This strategy allows for the selective induction of apoptosis in prostate cancer cells, sparing normal tissues and potentially overcoming the limitations of traditional treatments that often result in significant side effects. The use of chemically inducible effector caspases to trigger cell death represents a promising avenue for cancer therapy (Shariat et al., 2001).
Inducible Gene Regulation with PROTAC-CID
The development of proteolysis-targeting chimera-based CID (PROTAC-CID) platforms has expanded the applications of CID in gene regulation. By engineering PROTAC systems for inducible gene control, researchers can now fine-tune gene expression levels or manipulate biological signals with different logic operations. This approach enhances the versatility of CID in gene therapy and research, enabling precise control over gene activity in human cells and animal models (Ma et al., 2023).
Enhancing the Safety of iPSC-Based Therapies
The incorporation of the inducible caspase-9 suicide gene into human induced pluripotent stem cells (hiPSCs) addresses a critical safety concern for regenerative therapies. This strategy ensures that any undifferentiated or unwanted cells can be rapidly eliminated, reducing the risk of oncogenic transformation. The application of CID in this context demonstrates its potential to safeguard future therapies involving hiPSCs (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).
Safety And Hazards
- CID 16218856 is considered hazardous, causing severe skin burns and eye damage. It may also cause respiratory irritation.
- Immediate medical attention is required in case of exposure.
Future Directions
- Research on CID 16218856 should focus on its potential therapeutic applications, safety profile, and optimization for clinical use.
Please note that the information provided is based on available data, and further research may be needed to fully understand CID 16218856’s properties and potential applications. If you have any additional questions or need further details, feel free to ask!
properties
InChI |
InChI=1S/C10H14N5O6PS.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZYIYLSKRTYSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14LiN5O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16218856 | |
CAS RN |
93839-85-1 | |
Record name | Adenosine, 5'-(dihydrogen phosphorothioate), dilithium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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